4-(Difluoromethoxymethyl)piperidine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property

4-(Difluoromethoxymethyl)piperidine (CAS 1601123-07-2) is a unique fluorinated piperidine building block designed to enhance CNS penetration and metabolic stability. Its difluoromethoxy motif replaces metabolically labile methoxy groups, boosting in vivo potency—validated in PDE4 inhibitor research. As a direct precursor to patented PAR antagonists, it accelerates cardiovascular and oncology drug discovery. Choose this compound for lead optimization programs where precise modulation of lipophilicity (XLogP3=1.3) and membrane permeability is critical.

Molecular Formula C7H13F2NO
Molecular Weight 165.184
CAS No. 1601123-07-2
Cat. No. B2889182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxymethyl)piperidine
CAS1601123-07-2
Molecular FormulaC7H13F2NO
Molecular Weight165.184
Structural Identifiers
SMILESC1CNCCC1COC(F)F
InChIInChI=1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2
InChIKeyRAJXVRBMRBYSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxymethyl)piperidine CAS 1601123-07-2 for Research & Pharmaceutical Synthesis


4-(Difluoromethoxymethyl)piperidine (CAS 1601123-07-2) is a fluorinated piperidine building block with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . Its structure features a piperidine ring substituted at the 4-position with a difluoromethoxymethyl (-CH2OCHF2) group, a motif designed to modulate physicochemical properties such as lipophilicity and metabolic stability . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and pharmaceutical research, where the difluoromethoxy moiety is valued for its ability to enhance membrane permeability and bioavailability in lead optimization programs [1].

4-(Difluoromethoxymethyl)piperidine: Why Simple Analogs Cannot Be Directly Substituted


The unique combination of a piperidine core with a 4-position difluoromethoxymethyl ether creates a distinct molecular profile that cannot be replicated by simple, non-fluorinated piperidines or isomers. The difluoromethoxy (-OCF2H) group is a well-established lipophilic hydrogen-bond donor, and its presence at the 4-position via a methylene linker (-CH2OCHF2) modulates electronic and steric properties differently than direct O-linkage or substitution at other ring positions. These subtle but critical differences impact drug-relevant parameters such as lipophilicity, metabolic stability, and target engagement [1]. Consequently, substituting a cheaper or more readily available analog without a head-to-head comparison risks introducing uncharacterized changes in potency, selectivity, and pharmacokinetic profile, potentially derailing a drug discovery program [2].

4-(Difluoromethoxymethyl)piperidine (1601123-07-2): Quantitative Differentiation Guide vs. Analogs


Computed Lipophilicity (XLogP3) and Molecular Weight: Positioning in CNS Drug Space

The computed XLogP3 value for 4-(difluoromethoxymethyl)piperidine is 1.3 [1], placing it within the optimal lipophilicity range (1-3) for CNS drug candidates according to the CNS MPO (Multiparameter Optimization) score [2]. This is a critical differentiation point when compared to the more lipophilic isomer 2-(difluoromethoxymethyl)piperidine (XLogP3: 1.5) and the less lipophilic 4-(difluoromethoxy)piperidine (XLogP3: 1.2) . The difference of 0.2-0.3 logP units can significantly impact blood-brain barrier penetration and off-target promiscuity [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Property

Topological Polar Surface Area (TPSA): Impact on Passive Permeability

4-(Difluoromethoxymethyl)piperidine has a computed Topological Polar Surface Area (TPSA) of 21.3 Ų [1]. This is identical to its isomer 2-(difluoromethoxymethyl)piperidine and to the direct analog 4-(difluoromethoxy)piperidine . The consistently low TPSA (well below the typical 90 Ų threshold for oral absorption) indicates that the difluoromethoxy group, regardless of its specific linkage or ring position, does not increase polar surface area, thereby maintaining favorable passive membrane permeability [2].

Medicinal Chemistry ADME Drug Design

Metabolic Stability Advantage: In Vivo Potency of Difluoromethoxy-Containing Analogs

In a study of water-soluble piperidine-based PDE4 inhibitors, replacement of a 4-methoxy residue with a difluoromethoxy residue led to an increase in in vivo potency [1]. This class-level inference supports the use of 4-(difluoromethoxymethyl)piperidine as a building block intended to confer greater metabolic stability compared to non-fluorinated methoxy analogs like 4-methoxypiperidine. The difluoromethoxy group is known to block oxidative metabolism at the ether linkage, a common metabolic soft spot, thereby improving pharmacokinetic properties [2].

Medicinal Chemistry PDE4 Inhibitors Pharmacokinetics

Optimal Research Applications for 4-(Difluoromethoxymethyl)piperidine (CAS 1601123-07-2)


Lead Optimization in CNS Drug Discovery

Given its computed XLogP3 of 1.3 and low TPSA of 21.3 Ų, 4-(difluoromethoxymethyl)piperidine is an ideal building block for synthesizing CNS-penetrant lead compounds. The lipophilicity is within the optimal range for CNS drugs [1], and the low TPSA ensures high passive permeability, a critical factor for crossing the blood-brain barrier [2].

Scaffold Hopping to Improve Metabolic Stability

In programs where a methoxy group is identified as a metabolic liability, this compound serves as a direct replacement scaffold. The difluoromethoxy moiety is known to confer resistance to oxidative metabolism, as demonstrated by the increased in vivo potency of difluoromethoxy-containing analogs over their methoxy counterparts in PDE4 inhibitor research [3].

Building Block for Protease-Activated Receptor (PAR) Antagonists

The difluoromethoxy group is a key structural motif in heteroaryl-substituted piperidines claimed as protease-activated receptor (PAR) antagonists in patents from Bayer Healthcare AG [4]. 4-(Difluoromethoxymethyl)piperidine provides a convenient starting material for synthesizing and exploring this valuable class of cardiovascular and oncology drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.